molecular formula C18H21N3O2S B2451749 N1-ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-32-9

N1-ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2451749
CAS No.: 898452-32-9
M. Wt: 343.45
InChI Key: RGSRHGYBVIWQSA-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-19-17(22)18(23)20-12-15(16-8-5-11-24-16)21-10-9-13-6-3-4-7-14(13)21/h3-8,11,15H,2,9-10,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSRHGYBVIWQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article examines its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Details
Molecular Formula C18H21N3O2S
Molecular Weight 343.45 g/mol
CAS Number 898452-24-9

The structure features an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its chemical reactivity and biological activity. The presence of these heterocycles enhances its pharmacological profile compared to simpler oxalamides.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of the NF-κB signaling pathway, which is critical in inflammatory responses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structural features of the compound are believed to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Anticancer Potential

This compound has shown promise in anticancer research. In particular, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to apoptosis induction and cell cycle arrest. The compound's ability to target multiple signaling pathways associated with cancer progression (e.g., MAPK/ERK pathway) highlights its potential as a therapeutic agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes: The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Signaling Pathways: It appears to affect pathways such as NF-κB and MAPK/ERK, which are crucial for cell survival and proliferation.
  • Interference with Cellular Processes: The compound may disrupt normal cellular functions, leading to increased apoptosis in cancer cells.

Study 1: Anti-inflammatory Effects

In a study conducted on murine models, this compound was administered to assess its impact on inflammation induced by lipopolysaccharides (LPS). Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting effective anti-inflammatory action .

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that was lower than many standard antibiotics, indicating strong antimicrobial potential .

Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a dose-dependent decrease in viability across several cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis confirmed increased rates of apoptosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.